[4-(4-Chloro-phenyl)-thiazol-5-yl]-acetic acid
Overview
Description
Synthesis Analysis
The synthesis of thiazole derivatives often involves the use of phenylmagnesium bromide and trimethyl borate to form the ester, which is then hydrolyzed to the product . Other routes involve electrophilic borates to trap phenylmetal intermediates from phenyl halides or from directed ortho-metalation .Molecular Structure Analysis
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Chemical Reactions Analysis
Thiazoles are known to exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . The specific chemical reactions involving “[4-(4-Chloro-phenyl)-thiazol-5-yl]-acetic acid” are not available in the search results.Physical And Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 . The specific physical and chemical properties of “[4-(4-Chloro-phenyl)-thiazol-5-yl]-acetic acid” are not available in the search results.Scientific Research Applications
Antimicrobial Activity
Thiazole derivatives, including [4-(4-Chloro-phenyl)-thiazol-5-yl]-acetic acid, have been studied for their antimicrobial properties. These compounds have shown effectiveness against a variety of bacterial strains, such as Escherichia coli, Bacillus subtilis, and Staphylococcus aureus. The presence of the thiazole moiety contributes to the compound’s ability to inhibit bacterial growth and can be utilized in the development of new antimicrobial agents .
Anticancer Activity
Thiazole derivatives are also recognized for their potential in cancer treatment. They have been found to exhibit antitumor and cytotoxic activities. The modification of thiazole-based compounds can lead to the generation of new molecules with potent anticancer properties. This application is particularly significant in the field of medicinal chemistry, where new therapeutic agents are constantly being sought .
Anti-Inflammatory Activity
The anti-inflammatory properties of thiazole derivatives make them candidates for the treatment of inflammatory diseases. Compounds like [4-(4-Chloro-phenyl)-thiazol-5-yl]-acetic acid can be synthesized and tested for their efficacy in reducing inflammation, which is a common symptom in various chronic conditions .
Antioxidant Properties
Thiazoles have been identified to possess antioxidant activities. This property is crucial in the prevention of oxidative stress-related diseases. Antioxidants can neutralize free radicals, which are harmful byproducts of cellular metabolism that can cause cellular damage and contribute to the aging process and various diseases .
Antidiabetic Effects
Research has indicated that thiazole derivatives may have applications in managing diabetes. These compounds can be designed to target specific pathways involved in glucose metabolism, offering a new approach to antidiabetic drug development .
Neuroprotective Uses
Thiazole derivatives have shown promise as neuroprotective agents. They can play a role in the treatment of neurodegenerative diseases by protecting neuronal cells from damage. This application is particularly relevant in the search for treatments for conditions like Alzheimer’s disease .
Agricultural Applications
In agriculture, thiazole derivatives can be used as agrochemicals. They can serve as the basis for developing new pesticides or herbicides, contributing to the protection of crops from pests and diseases .
Industrial Applications
Thiazole compounds have industrial applications as well, such as in the synthesis of dyes, pigments, and chemical reaction accelerators. Their unique chemical properties make them suitable for various industrial processes .
Mechanism of Action
Target of Action
The primary targets of [4-(4-Chloro-phenyl)-thiazol-5-yl]-acetic acid are currently unknown. This compound belongs to the class of thiazole derivatives, which are known to interact with a variety of biological targets . Thiazoles have been found in many potent biologically active compounds, exhibiting a broad spectrum of activities . .
Mode of Action
Thiazole derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular processes
Biochemical Pathways
Thiazole derivatives are known to affect various biological activities, suggesting that they may interact with multiple biochemical pathways . .
Result of Action
Thiazole derivatives are known to have diverse biological activities, suggesting that they may have a variety of molecular and cellular effects . .
properties
IUPAC Name |
2-[4-(4-chlorophenyl)-1,3-thiazol-5-yl]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClNO2S/c12-8-3-1-7(2-4-8)11-9(5-10(14)15)16-6-13-11/h1-4,6H,5H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEVGWAUPSHSRPQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(SC=N2)CC(=O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(4-Chloro-phenyl)-thiazol-5-yl]-acetic acid |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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